1-Bromo-2-(2-bromo-1-(2-ethoxyethoxy)ethyl)benzene
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Overview
Description
1-Bromo-2-(2-bromo-1-(2-ethoxyethoxy)ethyl)benzene is an organic compound with a complex structure that includes bromine atoms and ethoxyethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(2-bromo-1-(2-ethoxyethoxy)ethyl)benzene typically involves multi-step organic reactions. One common method includes the bromination of 2-(2-ethoxyethoxy)ethylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(2-bromo-1-(2-ethoxyethoxy)ethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The ethoxyethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, forming the corresponding ethoxyethoxyethylbenzene.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the bromine atoms.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in the formation of ethoxyethoxyethylbenzene.
Scientific Research Applications
1-Bromo-2-(2-bromo-1-(2-ethoxyethoxy)ethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-bromo-1-(2-ethoxyethoxy)ethyl)benzene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, forming intermediates that can further react to yield substituted benzene derivatives. The ethoxyethoxy groups can undergo oxidation or reduction, leading to the formation of different functional groups that can interact with biological molecules or materials.
Comparison with Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Similar structure but with methoxyethoxy groups instead of ethoxyethoxy groups.
2-Bromoethyl methyl ether: Contains a bromoethyl group attached to a methyl ether.
1-Bromo-3,6-dioxaheptane: A compound with a similar backbone but different substituents.
Properties
Molecular Formula |
C12H16Br2O2 |
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Molecular Weight |
352.06 g/mol |
IUPAC Name |
1-bromo-2-[2-bromo-1-(2-ethoxyethoxy)ethyl]benzene |
InChI |
InChI=1S/C12H16Br2O2/c1-2-15-7-8-16-12(9-13)10-5-3-4-6-11(10)14/h3-6,12H,2,7-9H2,1H3 |
InChI Key |
QEGUTGFMEDDGSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(CBr)C1=CC=CC=C1Br |
Origin of Product |
United States |
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